molecular formula C17H19N3O3S B7734999 1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea

Cat. No.: B7734999
M. Wt: 345.4 g/mol
InChI Key: FUYKCLPJJPJJTN-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry .

Preparation Methods

The synthesis of 1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea typically involves the reaction of 1-phenylthiourea with 2,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the desired product.

Chemical Reactions Analysis

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can interfere with various biochemical pathways .

Comparison with Similar Compounds

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea can be compared with other thiourea derivatives, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-phenyl-3-[(Z)-(2,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-21-14-10-16(23-3)15(22-2)9-12(14)11-18-20-17(24)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H2,19,20,24)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYKCLPJJPJJTN-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=S)NC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N\NC(=S)NC2=CC=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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